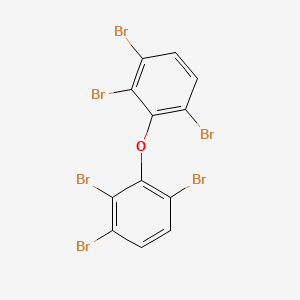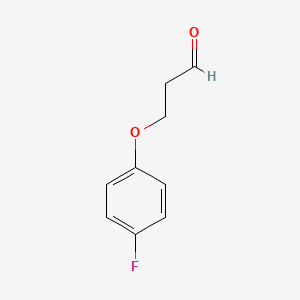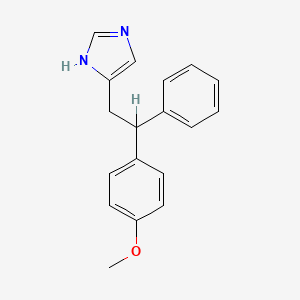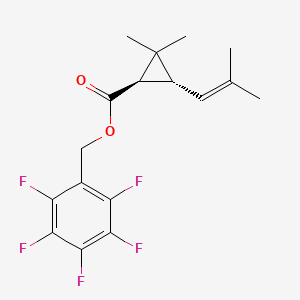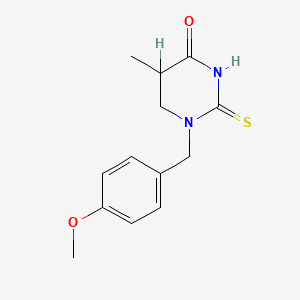
Tetrahydro-1-((4-methoxyphenyl)methyl)-5-methyl-2-thioxo-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/MX8986000 is a chemical compound identified and studied by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of a broader effort to understand and mitigate occupational hazards associated with chemical exposures. It is used in various analytical methods to monitor and evaluate workplace environments for potential health risks.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/MX8986000 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound for accurate analytical measurements. The synthetic routes typically involve a series of chemical reactions that are carefully controlled to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of NIOSH/MX8986000 follows standardized protocols to maintain consistency and quality. These methods often involve large-scale chemical synthesis processes that are optimized for efficiency and safety. The industrial production methods are designed to meet regulatory standards and ensure the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions: NIOSH/MX8986000 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in analytical methods and for understanding its behavior in different environments.
Common Reagents and Conditions: The common reagents used in the reactions involving NIOSH/MX8986000 include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to ensure the desired outcomes and to minimize any potential side reactions.
Major Products Formed: The major products formed from the reactions involving NIOSH/MX8986000 depend on the specific reaction conditions and reagents used. These products are typically analyzed to understand the compound’s behavior and to develop effective monitoring methods.
Scientific Research Applications
NIOSH/MX8986000 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in analytical methods to monitor workplace environments for chemical exposures and to evaluate the effectiveness of safety measures. The compound is also used in research studies to understand the health effects of chemical exposures and to develop new safety protocols.
Mechanism of Action
The mechanism of action of NIOSH/MX8986000 involves its interaction with specific molecular targets and pathways. These interactions are critical for its application in analytical methods and for understanding its effects on human health. The compound’s mechanism of action is studied to develop effective monitoring and safety measures.
Comparison with Similar Compounds
NIOSH/MX8986000 is compared with other similar compounds to highlight its uniqueness and to understand its specific applications. Similar compounds include various volatile organic compounds and other chemicals used in occupational safety and health research. The comparison helps to identify the strengths and limitations of NIOSH/MX8986000 and to develop more effective safety protocols.
List of Similar Compounds:- Volatile Organic Compounds
- Benzene
- Toluene
- Xylene
- Formaldehyde
These similar compounds are also studied for their health effects and are used in various analytical methods to monitor workplace environments.
Properties
CAS No. |
62554-15-8 |
|---|---|
Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C13H16N2O2S/c1-9-7-15(13(18)14-12(9)16)8-10-3-5-11(17-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16,18) |
InChI Key |
QCFJCMZCAKAHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=S)NC1=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


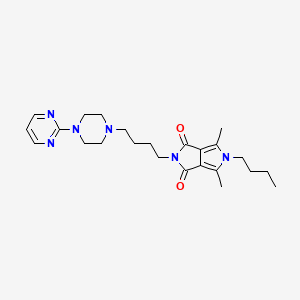
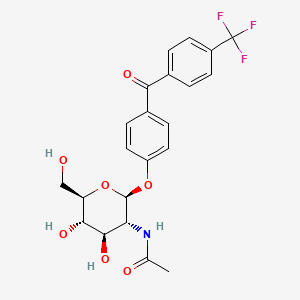
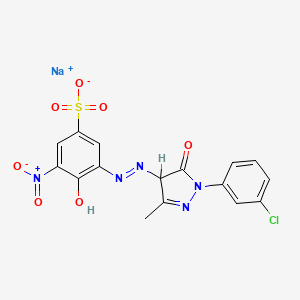

![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)
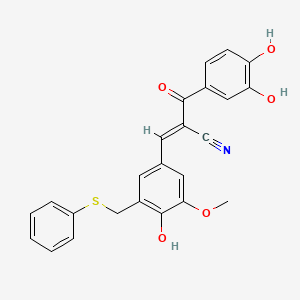
![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)



